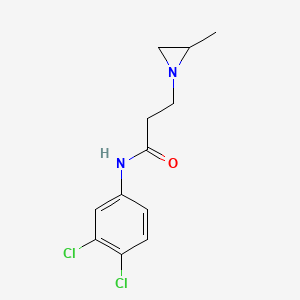![molecular formula C15H13NO2 B14335738 Ethyl 1H-benzo[G]indole-3-carboxylate CAS No. 104680-99-1](/img/structure/B14335738.png)
Ethyl 1H-benzo[G]indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1H-benzo[G]indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-benzo[G]indole-3-carboxylate typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the use of multicomponent reactions, which are high-yielding and operationally friendly .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are becoming increasingly popular in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1H-benzo[G]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Ethyl 1H-benzo[G]indole-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 1H-benzo[G]indole-3-carboxylate involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes like tryptophan dioxygenase, which plays a role in the metabolism of tryptophan . Additionally, its ability to undergo electrophilic substitution makes it a versatile compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: A precursor for the synthesis of active molecules and biologically active structures.
Ethyl indole-3-carboxylate: Used in the synthesis of indole-based inhibitors and antimicrobial agents.
1H-Benzo[G]indole-3-carboxaldehyde: Utilized in the preparation of tryptophan dioxygenase inhibitors and anticancer immunomodulators.
Uniqueness: Ethyl 1H-benzo[G]indole-3-carboxylate stands out due to its specific functional groups that allow for diverse chemical modifications. Its unique structure enables it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
104680-99-1 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
ethyl 1H-benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)13-9-16-14-11-6-4-3-5-10(11)7-8-12(13)14/h3-9,16H,2H2,1H3 |
Clé InChI |
ZXZFOADULJTQFY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=C1C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



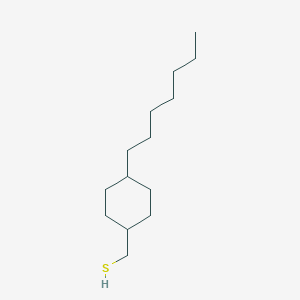
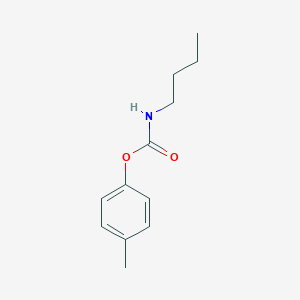
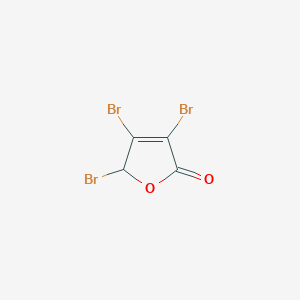

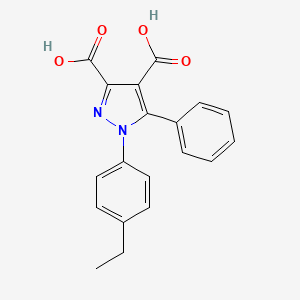
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)
![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)
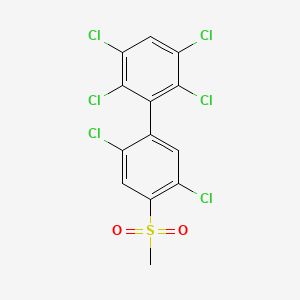
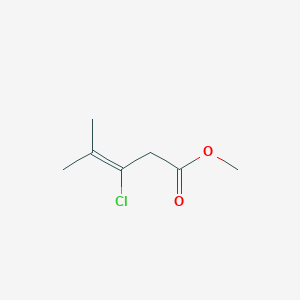
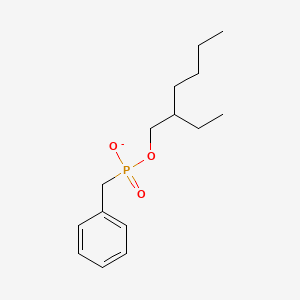
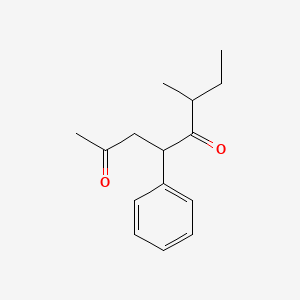
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
